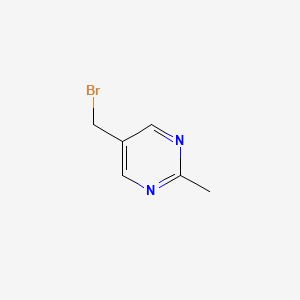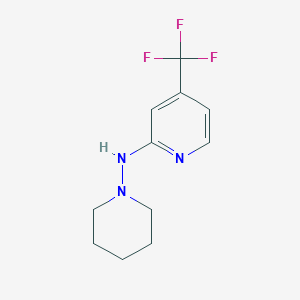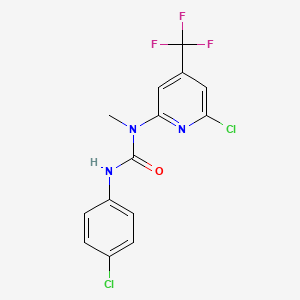
3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Aplicaciones Científicas De Investigación
Crystal Structure and Chemical Properties
Isomorphous Structures and Chlorine-Methyl Exchange Rule : The chemical compound has been studied for its isomorphous structures and chlorine-methyl exchange rule, indicating its potential for complex chemical interactions and structural analysis (Swamy et al., 2013).
Crystal Structure Analysis : The compound's crystal structure, particularly as a benzoylphenylurea insecticide, provides insights into its molecular conformation and interactions, which are essential for understanding its chemical behavior and potential applications (Cho et al., 2015).
Synthesis and Derivatives
Synthesis of Derivatives and Antioxidant Properties : Derivatives of this compound have been synthesized and evaluated for their antioxidant and antiradical activities, highlighting its potential for applications in oxidative stress research (Bekircan et al., 2008).
Biological Screening of Derivatives : The compound's derivatives have been synthesized and screened for biological activity, including antimicrobial properties, underscoring its potential in pharmaceutical research (Bhuva et al., 2009).
Pharmacological Research
Anticancer and Antimicrobial Agents : New derivatives of the compound have been synthesized and evaluated for their anticancer and antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Katariya et al., 2021).
Molecular Docking and Antimicrobial Activity : Studies have been conducted on the molecular structure, spectroscopic analysis, and molecular docking of derivatives, with assessments of antimicrobial activity, indicating the compound's relevance in drug discovery and design (Sivakumar et al., 2021).
Molecular Conformation and Interactions
Molecular Conformations and Hydrogen Bonding : Research into the molecular conformations and hydrogen bonding of this compound and its derivatives provides valuable insights into its chemical behavior and potential for complex molecular interactions (Sagar et al., 2017).
Intramolecular and Intermolecular Interactions : The compound has been examined for its intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding its chemical properties and potential applications in material science (Jeon et al., 2013).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes looking at safety data sheets and toxicology studies.
Direcciones Futuras
This involves looking at potential future applications of the compound and areas where further research is needed.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N3O/c1-22(13(23)20-10-4-2-9(15)3-5-10)12-7-8(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBPOOATMKSMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135030 | |
| Record name | Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea | |
CAS RN |
1311278-59-7 | |
| Record name | Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311278-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)
![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)
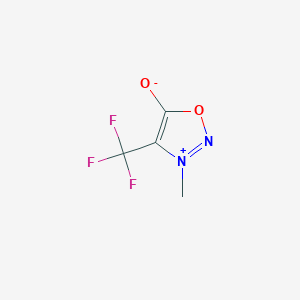
![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)
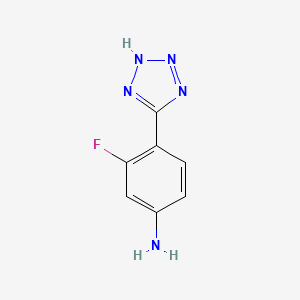

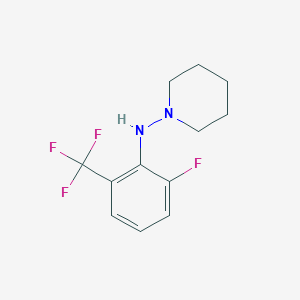
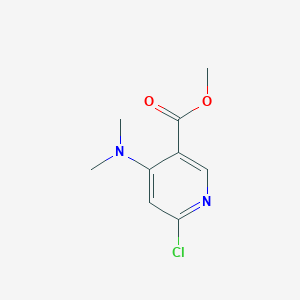
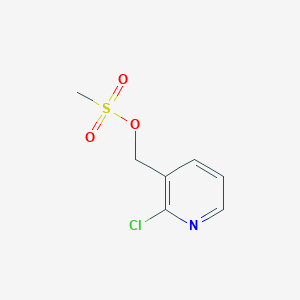
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
